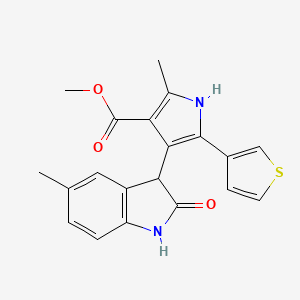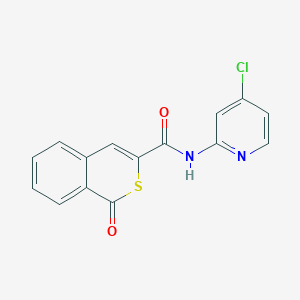![molecular formula C18H21N5O B10997818 6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide](/img/structure/B10997818.png)
6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide is a synthetic organic compound that features both pyrrole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The pyrrole and triazole rings are then coupled to a hexanamide backbone through a series of condensation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The triazole ring can be reduced to form triazolines.
Substitution: Both the pyrrole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyrrolinones
Reduction: Triazolines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. This can result in the inhibition of enzyme activity or the activation/inhibition of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Carfentrazone-ethyl: A herbicide with a similar triazole structure.
Pyrrothiogatain: An inhibitor of GATA family proteins with a pyrrole ring.
Poly(6-(1H-pyrrol-1-yl)quinoxaline): A redox-active polymer used in energy storage.
Uniqueness
6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide is unique due to its combination of pyrrole and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-pyrrol-1-yl-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]hexanamide |
InChI |
InChI=1S/C18H21N5O/c24-17(6-2-1-3-11-23-12-4-5-13-23)21-16-9-7-15(8-10-16)18-19-14-20-22-18/h4-5,7-10,12-14H,1-3,6,11H2,(H,21,24)(H,19,20,22) |
InChI Key |
SKRPDQIWUSUOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCC(=O)NC2=CC=C(C=C2)C3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)propanamide](/img/structure/B10997740.png)

![3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10997756.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997762.png)
![(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10997764.png)

![N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10997768.png)
![N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10997783.png)
![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B10997791.png)
![ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10997794.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10997798.png)
![2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10997803.png)

![(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10997813.png)
